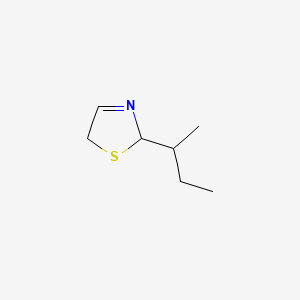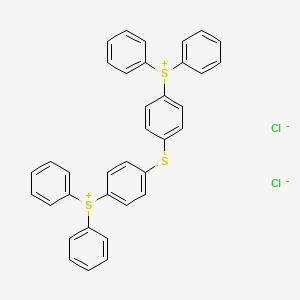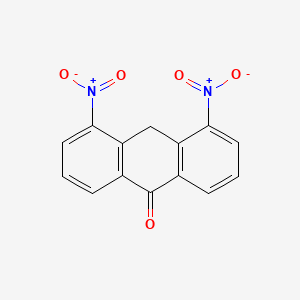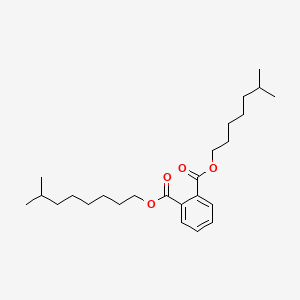
Isononyl isooctyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isononyl isooctyl phthalate is a chemical compound belonging to the phthalate family, which are primarily used as plasticizers. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is commonly used in the production of polyvinyl chloride (PVC) plastics, which are found in a wide range of products, including medical devices, food packaging, and toys .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isononyl isooctyl phthalate typically involves the esterification of phthalic anhydride with isononyl and isooctyl alcohols. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where phthalic anhydride and the alcohols are continuously fed into the reactor. The reaction mixture is heated and stirred to promote the esterification process. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Isononyl isooctyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of phthalic acid derivatives, while reduction may yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Isononyl isooctyl phthalate has a wide range of scientific research applications, including:
Chemistry: It is used as a plasticizer in the synthesis of various polymers and materials.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: It is used in the production of medical devices, such as blood bags and tubing, due to its flexibility and durability.
Wirkmechanismus
The mechanism of action of isononyl isooctyl phthalate involves its interaction with cellular components, such as enzymes and receptors. It can act as an endocrine disruptor, interfering with the normal functioning of hormonal systems. The compound can bind to hormone receptors, altering their activity and leading to various physiological effects. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisononyl phthalate (DINP): Similar in structure and used as a plasticizer in various applications.
Diisooctyl phthalate (DIOP): Another phthalate used as a plasticizer with similar properties.
Di(2-ethylhexyl) phthalate (DEHP): Widely used plasticizer with similar applications but different toxicity profile.
Uniqueness
Isononyl isooctyl phthalate is unique due to its specific combination of isononyl and isooctyl groups, which provide it with distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high flexibility and durability, such as medical devices and automotive parts .
Eigenschaften
CAS-Nummer |
96532-79-5 |
|---|---|
Molekularformel |
C25H40O4 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
2-O-(6-methylheptyl) 1-O-(7-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H40O4/c1-20(2)14-8-5-6-12-18-28-24(26)22-16-10-11-17-23(22)25(27)29-19-13-7-9-15-21(3)4/h10-11,16-17,20-21H,5-9,12-15,18-19H2,1-4H3 |
InChI-Schlüssel |
LZZFTQBNXQLULW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


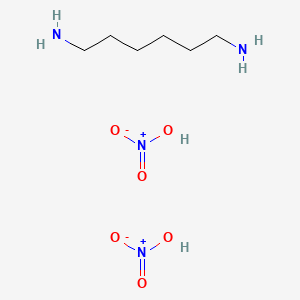
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)
